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N-Acetyl-L-leucine Shows Promise Across a
Spectrum of Neurological Disorders

A comprehensive review of preclinical and clinical data reveals the therapeutic potential of N-
Acetyl-L-leucine (NALL), an orally administered modified amino acid, in various neurological
disease models. Emerging evidence suggests its efficacy in rare lysosomal storage disorders,
such as Niemann-Pick disease type C (NPC) and GM2 gangliosidoses, as well as more
common neurodegenerative conditions like Parkinson's disease. Its neuroprotective effects
appear to stem from a multi-faceted mechanism of action that includes enhancing
mitochondrial function, reducing neuroinflammation, and promoting cellular autophagy.

N-Acetyl-L-leucine, the L-enantiomer of the racemic N-acetyl-DL-leucine, has been identified as
the pharmacologically active form of the drug.[1][2] It has demonstrated a favorable safety
profile in multiple clinical trials and is being investigated for its potential to modify the course of
several debilitating neurological diseases.[3][4][5] This guide provides a comparative overview
of its efficacy, supported by experimental data, and details the methodologies used in key
studies.

Efficacy in Lysosomal Storage Disorders

NALL has shown significant therapeutic benefits in models of lysosomal storage diseases, a
group of rare genetic disorders characterized by the accumulation of undigested molecules in
lysosomes, leading to cellular dysfunction and neurodegeneration.
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In patients with Niemann-Pick disease type C (NPC), an open-label Phase Il trial and a
subsequent Phase Il randomized, placebo-controlled crossover trial demonstrated statistically
significant and clinically meaningful improvements.[3][6][7] The primary endpoint in the Phase
1l trial, the change in the total score on the Scale for the Assessment and Rating of Ataxia
(SARA), showed a significant improvement with NALL treatment compared to placebo.[7] Long-
term follow-up data suggest a disease-modifying and neuroprotective effect, with sustained
improvements in neurological signs and symptoms over 12 and 18 months.[3]

Similarly, in patients with GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases), a Phase Ilb
multinational, open-label, rater-blinded study found that NALL treatment was associated with
statistically significant and clinically relevant improvements in functioning and quality of life.[8]
The study met its primary endpoint, the Clinical Impression of Change in Severity (CI-CS),
which was assessed by blinded raters evaluating video recordings of patients performing
specific motor tasks.[8]

The therapeutic effect in these disorders is thought to be linked to NALL's ability to improve
mitochondrial energy metabolism, which is impaired in these conditions.[1][3] In a mouse
model of Sandhoff disease, N-acetyl-DL-leucine was found to normalize glucose and glutamate
metabolism, increase autophagy, and boost levels of the antioxidant enzyme superoxide
dismutase.[1]

Promising Results in Parkinson's Disease Models

Recent preclinical studies have highlighted the potential of NALL in Parkinson's disease (PD).
In cellular models using patient-derived dopaminergic neurons with GBA1 or LRRK2 mutations,
NALL treatment led to a reduction in pathological phosphorylated alpha-synuclein (pS129-syn),
a hallmark of PD.[5][9][10] This effect was found to be dependent on the serine protease
HTRAL.[5][9]

Furthermore, NALL was shown to upregulate the expression of wild-type parkin, a protein
crucial for mitochondrial quality control, and improve synaptic function.[9][10] In a mutant
LRRK2 knock-in mouse model of PD, NALL treatment decreased pS129-alpha-synuclein,
increased parkin levels, and ameliorated dopamine-dependent motor learning deficits.[9][10]
Case reports in individuals with REM Sleep Behavior Disorder, a condition often preceding PD,
have also suggested that acetyl-DL-leucine may halt disease progression.[4][11]
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Neuroprotective Effects in Other Neurological
Conditions

The therapeutic potential of NALL extends to other neurological conditions. In a mouse model
of traumatic brain injury (TBI), NALL treatment was shown to decrease neuroinflammatory
markers, reduce cortical cell death, improve autophagy, and promote the recovery of motor and
cognitive function.[1][2][12] Studies have also reported symptomatic improvement in patients
with various forms of cerebellar ataxia.[1][7]

Mechanism of Action: A Multi-Target Approach

The beneficial effects of N-Acetyl-L-leucine across different neurological diseases are attributed
to its complex and multi-target mechanism of action. Key proposed mechanisms include:

e Metabolic Modulation: NALL appears to correct metabolic dysfunction by improving
mitochondrial energy metabolism and increasing ATP production.[1][3][4] It has been shown
to normalize glucose and glutamate metabolism in disease models.[1]

e Enhanced Autophagy: The compound promotes autophagy, the cellular process for clearing
damaged proteins and organelles, which is often impaired in neurodegenerative diseases.[1]
[13]

e Reduced Neuroinflammation and Oxidative Stress: NALL has been shown to decrease
neuroinflammatory markers and increase levels of antioxidant enzymes like superoxide
dismutase.[1][12]

o Modulation of Neurotransmitter Systems: While the primary focus has been on its metabolic
and cellular clearance effects, its original use in treating vertigo suggests an influence on
neuronal excitability and neurotransmitter balance.[1]
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Caption: Proposed multi-target mechanism of action of N-Acetyl-L-leucine.

Comparative Data on Efficacy

The following tables summarize the quantitative data from key studies on N-Acetyl-L-leucine in
various neurological disease models, with a comparison to alternative treatments where
available.

Table 1: Efficacy in Niemann-Pick Disease Type C (NPC)
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Outcome Measure

N-Acetyl-L-leucine
(NALL)

Placebo |/ Standard

Study Details
of Care

SARA Total Score
Change

-1.97 + 2.43 points
(improvement) after

12 weeks

) Phase 3 Randomized
-0.60 = 2.39 points

after 12 weeks

Crossover Trial
(IB1001-301).[3]

CI-CS Score

Mean difference of
0.86 (p=0.029)
favoring NALL

Phase Il Open-Label,
- Rater-Blinded Study.

[6]

Long-term SARA

Improvement

Maintained
improvement at 12

and 18 months

Open-Label Extension

Not applicable
PP Study.[3]

SARA: Scale for the Assessment and Rating of Ataxia; CI-CS: Clinical Impression of Change in

Severity.

Table 2: Efficacy in Parkinson's Disease (PD) Models
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BENGHE

. N-Acetyl-L- Alternative
Neurological Outcome . .
. leucine (NALL) Treatment/ Study Details
Disease Model = Measure
Result Control
GBAL L444P ) ~45% reduction o
] ] Triton-soluble p- ] Untreated Preclinical In
Patient-Derived ) with 10 mM )
o-synuclein Control Vitro Study.[11]
Neurons NALL
GBALl L444P o ~50% reduction o
) ) Triton-insoluble ) Untreated Preclinical In
Patient-Derived . with 10 mM )
p-a-synuclein Control Vitro Study.[11]
Neurons NALL
GBA1 L444P ~70% increase o
] ) ] ) Untreated Preclinical In
Patient-Derived Parkin Levels with 10 mM ]
Control Vitro Study.[11]
Neurons NALL
] Preclinical In
LRRK2 R1441C Motor Learning Improved ] i
o o Vehicle Control Vivo Study.[9]
Knock-in Mice Deficits performance
[10]
Standard of Care  Motor Symptom Varies (e.g., General Clinical
(Symptomatic) Control Levodopa) Practice.

p-a-synuclein: phosphorylated alpha-synuclein.

Table 3: Efficacy in Other Neurological Disease Models
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Neurological Disease
Model

Key Finding with N-Acetyl-
L-leucine

Alternative Treatment /
Standard of Care

GM2 Gangliosidoses

Statistically significant
improvement in CI-CS score
(p=0.039).[8]

Palliative care.[8]

Traumatic Brain Injury (mouse

model)

Marked attenuation of lesion
volume and improved

functional deficits.[2]

Many experimental treatments

fail in clinical trials.[2]

Amyotrophic Lateral Sclerosis
(ALS)

No direct studies found for
NALL.

Riluzole (modest survival
benefit).[14] Antioxidants like
N-acetylcysteine (NAC)
showed prolonged survival in a

mouse model.[15][16]

Alzheimer's Disease

No direct studies found for
NALL.

Acetylcholinesterase inhibitors
(e.g., Donepezil) and NMDA
receptor antagonists (e.g.,
Memantine) for symptomatic
relief.[17][18] Aducanumab
and Lecanemab target amyloid

plaques.[18]

Experimental Protocols
Clinical Trial in Niemann-Pick Disease Type C (IB1001-

301)

o Study Design: A randomized, double-blind, placebo-controlled, crossover trial. Patients were

assigned to receive either NALL for 12 weeks followed by placebo for 12 weeks, or the

reverse sequence.[7]

 Participants: Patients aged 4 years or older with a genetically confirmed diagnosis of NPC.[7]

¢ Intervention: Orally administered NALL. Patients 13 years or older received 4 g/day .

Patients aged 4 to 12 years received weight-based doses (2 to 4 g/day ).[7]
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» Primary Endpoint: The total score on the Scale for the Assessment and Rating of Ataxia
(SARA), which ranges from 0 to 40, with lower scores indicating better neurological status.[7]

» Data Analysis: The difference in SARA scores between the NALL and placebo treatment
periods was analyzed.

Group 1

12 weeks NALL

12 weeks Placebo
Patient Randomization
Crossover

12 weeks Placebo
Final Analysis

(SARA Score)

12 weeks NALL

Click to download full resolution via product page

Caption: Crossover design of the Phase 3 NALL trial in NPC.

In Vitro Parkinson's Disease Model

o Cell Culture: Dopaminergic neurons were derived from induced pluripotent stem cells
(iPSCs) from Parkinson's disease patients carrying GBA1 or LRRK2 mutations.[5][9]

+ Treatment: Neurons were treated with NALL at various concentrations (e.g., 5 mM or 10 mM)
for a specified period (e.g., four weeks).[11]

¢ Outcome Measures:
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o Western Blotting: To quantify the levels of specific proteins, including total and
phosphorylated alpha-synuclein, and parkin.[5]

o Proteomics: Discovery-based proteomics were used to identify broad changes in protein
expression, revealing upregulation of lysosomal, mitochondrial, and synaptic proteins.[9]
[10]

e Mechanism Investigation: To determine the role of HTRA1, shRNA lentiviral constructs were
used to knockdown the HTRAL gene, and the effect on pS129-syn levels was then
measured after NALL treatment.[5]

Conclusion

N-Acetyl-L-leucine is emerging as a significant therapeutic candidate for a range of
neurological disorders. Its efficacy in clinically meaningful endpoints in rare diseases like NPC
and GM2 gangliosidoses is particularly noteworthy. The preclinical data in Parkinson's disease
models are compelling, suggesting a potential to modify key pathological processes. The
compound's multi-target mechanism, addressing metabolic dysfunction, impaired autophagy,
and neuroinflammation, provides a strong rationale for its broad therapeutic potential. Further
large-scale, long-term clinical trials are warranted to confirm these promising findings and to
explore its utility in more common neurodegenerative diseases such as Parkinson's and
potentially Alzheimer's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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